Daturataturin A-Aglykon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

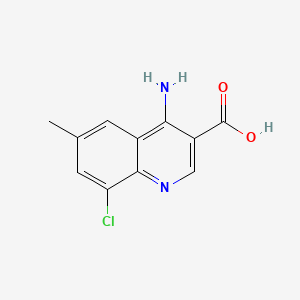

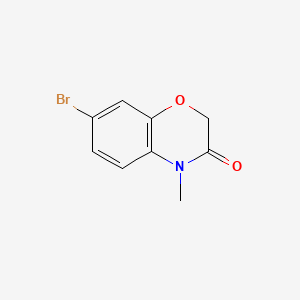

(2R)-2-[(1S)-1-[(7S,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one is a useful research compound. Its molecular formula is C28H38O5 and its molecular weight is 454.607. The purity is usually 95%.

BenchChem offers high-quality (2R)-2-[(1S)-1-[(7S,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-[(1S)-1-[(7S,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Entzündungshemmende und Antiproliferative Wirkungen

Daturataturin A soll signifikante entzündungshemmende und antiproliferative Wirkungen aufweisen. Dies macht es zu einem potenziellen Kandidaten für die Behandlung von Krankheiten, die durch Entzündungen und unkontrolliertes Zellwachstum gekennzeichnet sind, wie z. B. bestimmte Krebsarten .

Zytotoxische Aktivität

Studien haben gezeigt, dass Daturataturin A zytotoxische Aktivität gegen bestimmte Krebszelllinien besitzt, darunter MDA-MB-435 und SW-620. Dies deutet auf eine potenzielle Verwendung bei der Entwicklung von Antikrebstherapien hin .

Psoriasis-Behandlung

Forschungen zeigen, dass Daturataturin A Symptome von Psoriasis durch die Regulierung des PPAR-Signalwegs lindern kann. Es hilft, die Hyperproliferation von Hautzellen zu hemmen, die Apoptose zu fördern und den Lipidstoffwechsel zu verbessern, was entscheidend für die Behandlung dieser Hauterkrankung ist .

Aufklärung des Stoffwechselwegs

Daturataturin A wurde verwendet, um die Stoffwechselwege in der traditionellen Kräutermedizin zu verstehen. Sein Metabolismus bei Ratten wurde untersucht, was Einblicke in die bioaktiven Bestandteile von Datura metel-Samen und deren Wirkungen liefert .

Antimikrobielle und antioxidative Eigenschaften

Die Verbindung hat vielversprechende antimikrobielle und antioxidative Eigenschaften gezeigt, die bei der Entwicklung von Behandlungen für Infektionen und Krankheiten genutzt werden könnten, die durch oxidativen Stress verursacht werden .

Analgetische Wirkungen

Daturataturin A wurde mit analgetischen Wirkungen in Verbindung gebracht, was auf eine potenzielle Anwendung in Strategien zur Schmerzbehandlung hindeutet .

Blutzuckersenkende Wirkungen

Die Verbindung hat signifikante blutzuckersenkende Wirkungen gezeigt, die für die Forschung und Entwicklung neuer Diabetesbehandlungen von Vorteil sein könnten .

Induktion der Autophagie

Daturataturin A induziert Autophagie in humanen immortalisierten Keratinozyten über den PI3K-Akt-mTOR-Signalweg. Diese Anwendung ist besonders relevant im Zusammenhang mit Krankheiten, bei denen Autophagie eine schützende Rolle spielt .

Wirkmechanismus

Daturataturin A aglycone, also known as (2R)-2-[(1S)-1-[(7S,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one or Desglucodaturataturin A, is a withanolide compound with significant therapeutic potential .

Target of Action

The primary target of Daturataturin A aglycone is the peroxisome proliferator-activated receptor (PPAR) signaling pathway . This pathway plays a crucial role in lipid metabolism and inflammation, making it a key target for the treatment of psoriasis .

Mode of Action

Daturataturin A aglycone interacts with the PPAR signaling pathway to exert its therapeutic effects . It inhibits hyperproliferation, promotes apoptosis, decreases the release of pro-inflammatory cytokines, and downregulates keratin expression . These actions help to reduce inflammation and control the rapid growth of skin cells that is characteristic of psoriasis .

Biochemical Pathways

The compound affects the PPAR signaling pathway, which in turn influences several downstream effects . By regulating this pathway, Daturataturin A aglycone can improve lipid metabolism, a key factor in the development and progression of psoriasis .

Pharmacokinetics

It has been observed that after oral administration to rats, several metabolites were detected in plasma, urine, and fecal samples . This suggests that the compound undergoes extensive metabolism, including hydroxylation or methylation, and phase II metabolism such as glucuronidation or sulfation .

Result of Action

The result of Daturataturin A aglycone’s action is a reduction in the symptoms of psoriasis . It inhibits cell proliferation, induces apoptosis, and decreases the release of pro-inflammatory cytokines . Additionally, it downregulates keratin expression and improves lipid metabolism . These actions collectively contribute to its potential anti-psoriasis effects .

Eigenschaften

IUPAC Name |

(2R)-2-[(1S)-1-[(7S,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O5/c1-15-12-23(33-26(32)18(15)14-29)16(2)19-8-9-20-25-21(10-11-27(19,20)3)28(4)17(13-22(25)30)6-5-7-24(28)31/h5,7,13,16,19-23,25,29-30H,6,8-12,14H2,1-4H3/t16-,19+,20-,21-,22+,23+,25-,27+,28-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKCDPEQADUKCDH-NQNHUYFBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3C(C=C5C4(C(=O)C=CC5)C)O)C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@@H](C=C5[C@@]4(C(=O)C=CC5)C)O)C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl 4-chloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B580512.png)

![2'-Chloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]](/img/structure/B580517.png)

![[2-methyl-4-(1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B580530.png)

![2,8-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde](/img/structure/B580533.png)